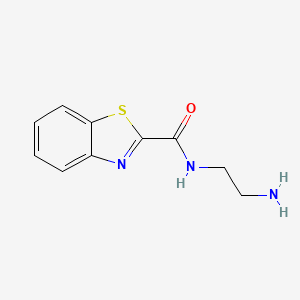

N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide typically involves the reaction of 2-aminobenzothiazole with ethyl chloroformate, followed by the introduction of an aminoethyl group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or acyl groups .

Aplicaciones Científicas De Investigación

N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mecanismo De Acción

The mechanism of action of N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or act as an agonist or antagonist at specific receptors .

Comparación Con Compuestos Similares

Similar Compounds

N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.

N-(2-aminoethyl)-acrylamide: Another related compound with different reactivity and uses in polymer chemistry.

Uniqueness

N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide is unique due to its specific combination of the benzothiazole ring and the aminoethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Actividad Biológica

N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide is a compound belonging to the benzothiazole class, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic potential, drawing from various research studies.

Chemical Structure and Synthesis

The structure of this compound features a benzothiazole ring fused with an amine group. The synthesis typically involves the reaction of 2-aminobenzothiazole with appropriate acylating agents under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, including solvent-free methods and microwave-assisted synthesis.

Anticancer Activity

Numerous studies highlight the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:

- Cell Lines Tested :

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

The compound demonstrated IC50 values ranging from 0.315 to 2.66 μM against these cell lines, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes associated with tumor growth:

- Targeted Enzymes :

- PI3K

- CDK

- EGFR

These enzymes play critical roles in cell cycle regulation and survival pathways in cancer cells. The compound's ability to inhibit these targets suggests a multifaceted approach to cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported effective inhibition of Mycobacterium tuberculosis and other pathogens, highlighting its potential as an antibacterial agent .

Antioxidant Properties

The compound also exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its overall therapeutic efficacy by mitigating damage caused by free radicals .

Case Studies and Experimental Findings

Several case studies have documented the biological activity of benzothiazole derivatives, including this compound:

- Anticancer Efficacy : In a study involving multiple cancer cell lines, compounds similar to this compound were shown to significantly reduce cell viability and induce apoptosis through caspase activation .

- Antitubercular Activity : A high-throughput screening identified derivatives with notable activity against Mycobacterium tuberculosis, suggesting that modifications to the benzothiazole scaffold can enhance efficacy against this pathogen .

Summary of Biological Activities

| Activity Type | Effectiveness | IC50 Values / Notes |

|---|---|---|

| Anticancer | High | IC50: 0.315 - 2.66 μM |

| Antimicrobial | Moderate | Active against M. tuberculosis |

| Antioxidant | Significant | Protects DNA from oxidative damage |

Propiedades

IUPAC Name |

N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c11-5-6-12-9(14)10-13-7-3-1-2-4-8(7)15-10/h1-4H,5-6,11H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJMFPLHPOVLJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652719 |

Source

|

| Record name | N-(2-Aminoethyl)-1,3-benzothiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119447-57-2 |

Source

|

| Record name | N-(2-Aminoethyl)-1,3-benzothiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.